Vitamin K2
Description
Menatetrenone, a synthetic form of vitamin K₂ (menaquinone-4, MK-4), is approved in Japan and other Asian countries as a second-line anti-osteoporotic drug. It exerts its effects by promoting γ-carboxylation of osteocalcin (OC), a vitamin K-dependent protein critical for bone mineralization . Menatetrenone enhances bone formation, reduces bone resorption, and improves bone quality, even in the absence of significant increases in bone mineral density (BMD) . Clinical trials demonstrate its efficacy in reducing vertebral fractures in postmenopausal women, with a recommended dose of 45 mg/day—significantly higher than dietary vitamin K intake (250–300 µg/day) .
Properties
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859551 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-00-5 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction: Coupling Menadione Monoacetate and Geranyl Linalool
The foundational step in menatetrenone synthesis involves condensing menadione monoacetate (2-methyl-1,4-naphthoquinone-3-acetate) with geranyl linalool (3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraen-3-ol). As described in CN104513149A, this reaction is catalyzed by boron trifluoride diethyl etherate in an ether-based solvent (e.g., diethyl ether, butyl ether).
Reaction Conditions:
- Catalyst: Boron trifluoride diethyl etherate (2 g per 10 g menadione monoacetate).
- Solvent: Ethers (50 mL per 10 g substrate).
- Temperature: Reflux conditions (≈35–40°C for diethyl ether).
- Yield: ~28.4% (4.9 g product from 10 g starting material).
The reaction proceeds via Friedel-Crafts alkylation, where the boron trifluoride activates the carbonyl group of menadione monoacetate, facilitating nucleophilic attack by geranyl linalool. Post-reaction purification involves sequential washing with water, sodium bicarbonate (5%), and sodium chloride (5%) to remove acidic byproducts.
Alcoholysis: Cleavage of the Acetyl Group
The intermediate from the condensation step undergoes alcoholysis to hydrolyze the acetyl group. Toluene serves as the solvent, with potassium hydroxide (10 g) and methanol (15 mL) facilitating deacetylation. Sodium hydrosulfite (vat powder) is added to prevent oxidation of the naphthoquinone core.
Key Parameters:
Oxidation: Final Conversion to Menatetrenone
The alcoholysis product is oxidized using hydrogen peroxide (5 mL) in an alkaline aqueous-organic biphasic system. Potassium hydroxide (3 g) maintains basicity, enhancing the stability of the naphthoquinone structure. Pressure reduction during concentration ensures minimal thermal degradation.
Overall Reaction Efficiency:
| Step | Starting Material (g) | Product (g) | Yield (%) |
|---|---|---|---|
| Condensation | 10.0 | 6.5 | 65.0 |
| Alcoholysis | 6.5 | 5.2 | 80.0 |
| Oxidation | 5.2 | 4.9 | 94.2 |
| Total Yield | 10.0 | 4.9 | 28.4 |
Industrial Production and Scalability
The CN104513149A patent emphasizes scalability, citing solvent recovery and cost-effective reagents as critical advantages. Butyl ether is preferred over diethyl ether due to higher boiling points (≈141°C), enabling safer reflux conditions. Hydrogen peroxide, a green oxidant, reduces environmental impact compared to chromium-based agents.
Optimization Challenges:
- Purity Concerns: Residual solvents (e.g., ethers) require stringent removal to meet pharmacopeial standards.
- Side Reactions: Isomerization of the terpenoid side chain during condensation necessitates precise temperature control.
Formulation Strategies for Enhanced Bioavailability
Menatetrenone’s lipophilicity demands lipid-based formulations for oral delivery. CN103655510A details soft gelatin capsules containing menatetrenone dissolved in soybean oil or peanut oil, combined with emulsifiers like polyglycerol polyricinoleate.
Typical Formulation (per capsule):
| Component | Quantity (mg) | Function |
|---|---|---|
| Menatetrenone | 15 | Active ingredient |
| Soybean oil | 450 | Lipid carrier |
| Polyglycerol acrylate | 200 | Emulsifier |
| Oleic acid PEG glyceride | 175 | Solubility enhancer |
Manufacturing Process:
- Capsule Shell Preparation: Gelatin, glycerol, and titanium dioxide dissolved at 75°C.
- Drug Load Formation: Menatetrenone mixed with oils and emulsifiers under inert atmosphere.
- Encapsulation: Rotary die process with shell-to-fill ratio calibrated to 15 mg potency.
Analytical Characterization and Quality Control
Identity and purity are verified via:
- High-Performance Liquid Chromatography (HPLC): Quantifies menatetrenone and detects impurities (e.g., cis isomers <2%).
- Nuclear Magnetic Resonance (NMR): Confirms regioselectivity of the terpenoid side chain.
- Mass Spectrometry (MS): Validates molecular weight (444.65 g/mol).
Regulatory specifications, such as those in the United States Pharmacopeia, mandate limits on MK-6 (<10% of MK-4) and residual solvents (<50 ppm).
Chemical Reactions Analysis
Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Menatetrenone can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of menatetrenone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Menatetrenone can undergo nucleophilic substitution reactions, particularly at the quinone ring, using nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in hydroquinone derivatives.
Scientific Research Applications
Osteoporosis Management
Mechanism of Action
Menatetrenone is known to enhance bone mineral density by promoting the carboxylation of osteocalcin, a protein essential for bone metabolism. This action helps in the proper utilization of calcium in bones and reduces the risk of fractures.
Clinical Evidence
A systematic review and meta-analysis involving 18 randomized controlled trials (RCTs) indicated that menatetrenone significantly decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared to placebo. However, its effectiveness in reducing fracture risk remains uncertain .
| Study | Participants | Intervention | Outcome |
|---|---|---|---|
| Iwamoto et al. (2001) | 23 menatetrenone, 25 etidronate, 24 calcium | Menatetrenone (45 mg/day) for 2 years | Vertebral fracture incidence decreased: 8.7% |
| Purwosunu et al. (2006) | 33 menatetrenone, 30 placebo | Menatetrenone (45 mg/day) for 1 year | Lumbar spine BMD increased: +1.74% |
| Jiang et al. (2014) | 118 menatetrenone, 118 alfacalcidol | Menatetrenone (45 mg/day) for 1 year | Lumbar spine BMD increased: +1.2% |
The evidence suggests that menatetrenone monotherapy can modestly increase lumbar spine BMD and reduce the incidence of vertebral fractures in postmenopausal women with osteoporosis .
Cancer Treatment
Hepatocellular Carcinoma
Recent studies have explored the potential of menatetrenone in managing hepatocellular carcinoma (HCC). A study indicated that menatetrenone may suppress recurrence rates of HCC post-surgery or local ablative therapy. The cumulative recurrence rates were significantly lower in patients receiving menatetrenone compared to controls .
| Time Point | Recurrence Rate (Menatetrenone) | Recurrence Rate (Control) |
|---|---|---|
| 12 months | 12.5% | 55.2% |
| 24 months | 39.0% | 83.2% |
| 36 months | 64.3% | 91.6% |
The survival rates also showed a trend favoring menatetrenone treatment, suggesting its potential role as an adjunct therapy in HCC management .
Pregnancy-Associated Osteoporosis
Menatetrenone has been evaluated for its efficacy in treating pregnancy-associated osteoporosis, a rare condition characterized by vertebral fractures during or after pregnancy. A case study involving four women demonstrated significant improvements in bone mineral density and pain relief following treatment with menatetrenone .
Case Study Summary:
- Patient Demographics: Ages ranged from 30 to 34 years.
- Treatment: Menatetrenone was administered alongside standard care.
- Outcomes: All patients showed improvement in lumbar spine BMD and reduction in back pain.
Mechanism of Action
Menatetrenone exerts its effects primarily through its role as a cofactor in the carboxylation of specific proteins. It facilitates the conversion of glutamate residues in these proteins into gamma-carboxyglutamate, which is essential for their calcium-binding activity. This process is crucial for the function of proteins involved in bone mineralization and blood coagulation .
Comparison with Similar Compounds
Vitamin K₁ (Phylloquinone)
Key Insight: Menatetrenone’s bone-protective effects are distinct from vitamin K₁, which lacks sufficient osteogenic activity .
Menaquinone-7 (MK-7)
Key Insight: MK-7’s prolonged half-life may enhance OC carboxylation efficiency, but menatetrenone’s higher dose and clinical validation make it superior for osteoporosis management .
Bisphosphonates (e.g., Risedronate, Alendronate)
Key Insight: Menatetrenone complements bisphosphonates by counteracting their suppression of bone formation, improving bone quality, and reducing fracture risk synergistically .
Vitamin D Analogs (e.g., Alfacalcidol)
Key Insight: Menatetrenone and vitamin D analogs target different pathways, making their combination effective for comprehensive bone health .
Critical Research Findings
Table 1: Menatetrenone Monotherapy in Postmenopausal Osteoporosis (Selected RCTs)
Table 2: Combination Therapy Outcomes
Biological Activity
Menatetrenone, also known as vitamin K2 or MK-4, is a fat-soluble vitamin that plays a crucial role in various biological processes, particularly in bone metabolism and cardiovascular health. This article explores the biological activity of menatetrenone, highlighting its mechanisms of action, therapeutic applications, and research findings.
Overview of Menatetrenone
Menatetrenone is a member of the vitamin K family, which includes vitamin K1 (phylloquinone) and other menaquinones (MK-4 to MK-13). It is primarily involved in the regulation of calcium metabolism and bone health. Menatetrenone is synthesized in the body from vitamin K1 and is found in certain foods, particularly fermented products like natto.
Menatetrenone exerts its biological effects through several mechanisms:
- Osteogenesis : Menatetrenone promotes the differentiation and function of osteoblasts, the cells responsible for bone formation. It enhances the expression of osteocalcin (OC) and osteoprotegerin (OPG), both critical markers for bone health .
- Inhibition of Osteoclast Activity : It has been shown to inhibit osteoclastogenesis by downregulating the NF-κB signaling pathway, which is essential for osteoclast formation . This action helps prevent bone resorption and loss.
- Cardiovascular Health : Menatetrenone may also prevent vascular calcification by inhibiting the mineralization of vascular smooth muscle cells. This effect is mediated through the regulation of BMP-2 signaling pathways .
Case Studies and Clinical Trials
- Bone Health in Postmenopausal Women : A study demonstrated that menatetrenone supplementation significantly improved bone mineral density (BMD) in postmenopausal women with osteoporosis. The double-blind placebo-controlled trial indicated that participants receiving menatetrenone showed a notable increase in BMD compared to the control group .
- Cancer Recurrence : A randomized controlled pilot study suggested that menatetrenone may reduce the risk of hepatocellular carcinoma (HCC) recurrence after surgical resection. Patients receiving menatetrenone showed a lower recurrence rate compared to those who did not receive it .
- Arthritis Symptoms : Research indicated that menatetrenone could alleviate symptoms of rheumatoid arthritis when combined with conventional treatments. It appears to modulate inflammatory responses related to joint health .
Summary of Biological Effects
The following table summarizes key biological effects associated with menatetrenone:
Q & A
Q. How can researchers verify the purity and identity of menatetrenone in experimental samples?
Menatetrenone’s identity and purity can be confirmed using infrared (IR) spectroscopy and chemical assays. For IR analysis, the sample spectrum should match the reference spectrum (e.g., Menatetrenone Reference Standard) with absorption peaks at identical wavelengths . Chemical identification involves dissolving menatetrenone in ethanol and adding potassium hydroxide, producing a characteristic blue-to-red-brown color shift . Purity testing includes heavy metal analysis (≤20 ppm via Method 4) and menadione impurity detection using a 3-methyl-1-phenyl-5-pyrazanone reagent, which should not yield a blue-purple color .
Q. What methodological considerations are critical for assessing menatetrenone’s pharmacokinetics in human trials?
Bioequivalence studies should use a crossover design with healthy participants, measuring plasma concentrations after fasting or controlled fat intake. High-fat meals increase absorption, necessitating standardized dietary protocols to minimize variability. HPLC with a C18 column (40°C, methanol mobile phase, UV detection at 270 nm) is recommended for quantifying plasma menatetrenone and its epoxide metabolite .
Q. How does menatetrenone’s solubility influence formulation design for in vivo studies?
Menatetrenone is highly soluble in hexane and ethanol but sparingly soluble in water. Formulations should use lipid-based carriers (e.g., emulsions or micelles) to enhance bioavailability. Stability testing must account for light sensitivity, as exposure degrades the compound and intensifies coloration .
Advanced Research Questions
Q. How can conflicting clinical data on menatetrenone’s efficacy in osteoporosis be reconciled?
Meta-analyses reveal heterogeneity in outcomes due to differences in study design (e.g., dosing, comparator drugs). For instance, menatetrenone (45 mg/day) showed a 2.02% increase in lumbar BMD versus placebo, but mixed results in fracture risk highlight the need for subgroup analyses (e.g., baseline BMD, co-administered calcium) . Sensitivity analyses should exclude trials with high risk of bias (e.g., small sample sizes, lack of blinding) .
Q. What molecular mechanisms underlie menatetrenone’s anticancer effects in hepatocellular carcinoma (HCC)?
Menatetrenone suppresses HCC growth by inhibiting NF-κB activation, reducing cyclin D1 expression. Experimental protocols should include electrophoretic mobility shift assays (EMSAs) to confirm NF-κB binding suppression and Western blotting to assess IκBα phosphorylation and degradation. Overexpression of cyclin D1 or p65 (NF-κB subunit) in HCC cells can validate pathway specificity .
Q. How can researchers optimize experimental models to study menatetrenone’s effects on bone marrow mesenchymal stem cells (BM-MSCs)?
Use Alizarin Red S and Oil Red O staining to quantify osteogenic and adipogenic differentiation, respectively. qRT-PCR should target markers like RUNX2, OSX, and osteocalcin. Note that menatetrenone does not alter BM-MSC proliferation, so assays must distinguish differentiation effects from mitogenic activity .
Q. What strategies improve menatetrenone’s bioavailability in preclinical models?
Nanostructured lipid carriers (NLCs) and liposomal formulations enhance solubility and reduce hepatic first-pass metabolism. Pharmacokinetic studies in rodents should compare AUC and Cmax between oral NLCs and standard suspensions. Stability testing under light-protected conditions is critical .
Q. How should researchers address discrepancies in menatetrenone’s impact on bone turnover markers?
Menatetrenone reduces undercarboxylated osteocalcin (ucOC) by 82.3% but shows variable effects on alkaline phosphatase (ALP). Protocols must standardize sampling times (e.g., morning fasting blood) and exclude confounding factors (e.g., vitamin D supplementation). LC-MS/MS assays are preferred for ucOC quantification due to high specificity .
Q. What experimental designs are optimal for evaluating menatetrenone’s neuroprotective potential?
In vitro models should use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (e.g., H₂O₂). Measure apoptosis via caspase-3 activity and mitochondrial membrane potential. For in vivo studies, rodent models of Alzheimer’s disease (e.g., Aβ-injected mice) can assess cognitive outcomes with menatetrenone co-administration .
Q. How can translational studies bridge gaps between menatetrenone’s antiresorptive and anabolic bone effects?
Dual-energy X-ray absorptiometry (DXA) and histomorphometry in ovariectomized rats can quantify trabecular bone volume and osteoclast activity. Pair menatetrenone with fluorescent tracers (e.g., calcein) to dynamically monitor bone formation rates. Transcriptomic profiling of osteoblasts (e.g., RNA-seq) identifies upregulated pathways like Wnt/β-catenin .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret menatetrenone’s variable effects on serum calcium levels?
Menatetrenone’s lack of hypercalcemia risk (vs. alfacalcidol) is attributed to its non-calcemic vitamin K action. Studies reporting calcium changes must control for dietary intake and renal function. Use ion-selective electrodes for accurate serum calcium measurement and exclude participants with baseline hypercalciuria .
Q. What statistical approaches mitigate heterogeneity in meta-analyses of menatetrenone trials?
Apply random-effects models to account for variability in study populations and dosing. Stratify analyses by geographic region (e.g., Asian vs. European cohorts) and adjust for covariates (e.g., baseline BMD, menopausal status). Funnel plots and Egger’s test assess publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
